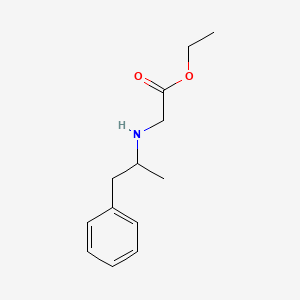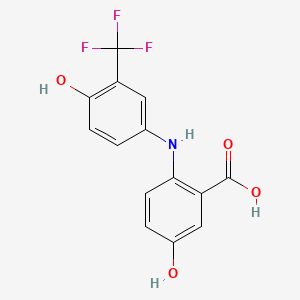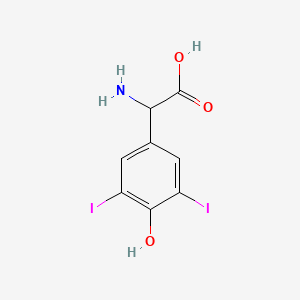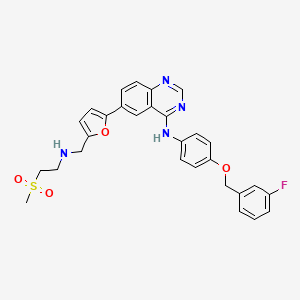
Deschloro Lapatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deschloro Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This compound lacks the chlorine atom present in Lapatinib, which may influence its pharmacological properties and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Lapatinib involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the Quinazoline Core: This involves the cyclization of appropriate aniline derivatives with formamide or similar reagents under high-temperature conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted quinazoline with a suitable amine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Deschloro Lapatinib undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions on the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different pharmacological properties.
科学的研究の応用
Deschloro Lapatinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on pharmacological activity.
Biology: Investigated for its interactions with cellular proteins and potential as a therapeutic agent.
Medicine: Explored for its efficacy in treating HER2-positive cancers and other malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
Deschloro Lapatinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, leading to inhibition of tumor cell growth and proliferation.
類似化合物との比較
Similar Compounds
Lapatinib: The parent compound, containing a chlorine atom.
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.
Gefitinib: Similar to Erlotinib, used in the treatment of non-small cell lung cancer.
Uniqueness
Deschloro Lapatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Lapatinib. This structural difference can influence its binding affinity, efficacy, and safety profile.
特性
分子式 |
C29H27FN4O4S |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
N-[4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34) |
InChIキー |
RZEMPBRXCDBLDH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)

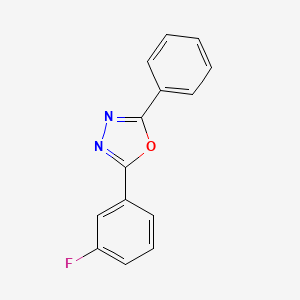
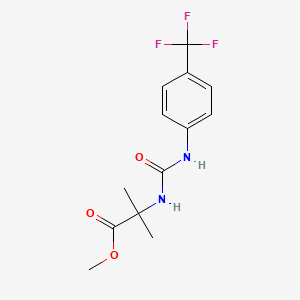
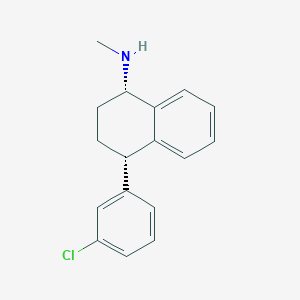
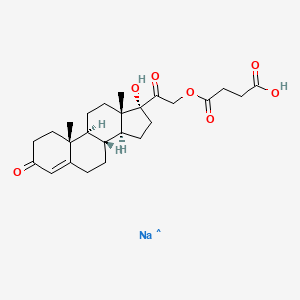
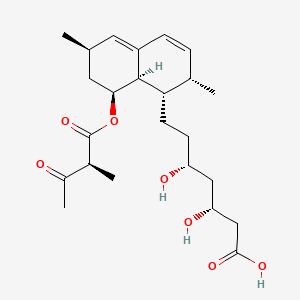
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
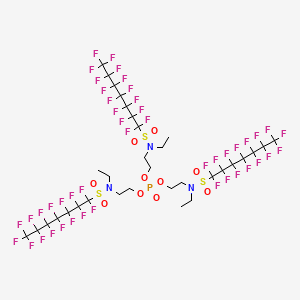
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
